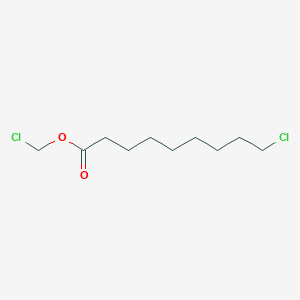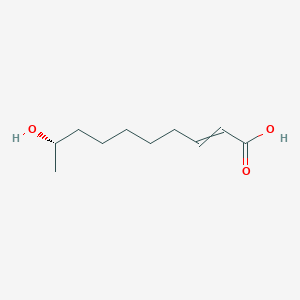
(9S)-9-Hydroxydec-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9S)-9-Hydroxydec-2-enoic acid is an organic compound that belongs to the class of hydroxy fatty acids It is characterized by the presence of a hydroxyl group (-OH) attached to the ninth carbon of a decenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-9-Hydroxydec-2-enoic acid can be achieved through several methods. One common approach involves the hydrolysis of corresponding esters or the reduction of keto acids. The reaction conditions typically include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) for reduction reactions. Another method involves the use of Grignard reagents, where the corresponding alkyl halide is reacted with magnesium in the presence of an ether solvent to form the Grignard reagent, which is then reacted with a suitable carbonyl compound to yield the desired hydroxy acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of high-purity reagents. Additionally, biotechnological methods involving microbial fermentation are being explored for the sustainable production of this compound .
Chemical Reactions Analysis
Types of Reactions
(9S)-9-Hydroxydec-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 9-ketodec-2-enoic acid.
Reduction: The double bond in the decenoic acid chain can be reduced to form the corresponding saturated hydroxy acid.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is commonly used.
Substitution: Acid chlorides or anhydrides are used for esterification reactions, while alkyl halides are used for etherification reactions.
Major Products Formed
Oxidation: 9-Ketodec-2-enoic acid
Reduction: (9S)-9-Hydroxydecanoic acid
Substitution: Various esters and ethers depending on the reagents used.
Scientific Research Applications
(9S)-9-Hydroxydec-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (9S)-9-Hydroxydec-2-enoic acid involves its interaction with specific molecular targets and pathways. It is known to interact with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation. The binding of this compound to PPARs activates these receptors, leading to the modulation of gene expression and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
(9S,10E,12Z)-9-Hydroxyoctadeca-10,12-dienoic acid: Another hydroxy fatty acid with similar structural features but a longer carbon chain and additional double bonds.
9S-Hydroxy-10E,12Z,15Z-octadecatrienoic acid: A compound with similar hydroxyl and double bond positions but differing in the overall carbon chain length and saturation.
Uniqueness
(9S)-9-Hydroxydec-2-enoic acid is unique due to its specific hydroxylation and unsaturation pattern, which imparts distinct chemical and biological properties. Its shorter carbon chain compared to similar compounds makes it more soluble in water, which can be advantageous in certain applications .
Properties
CAS No. |
83944-98-3 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(9S)-9-hydroxydec-2-enoic acid |
InChI |
InChI=1S/C10H18O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h6,8-9,11H,2-5,7H2,1H3,(H,12,13)/t9-/m0/s1 |
InChI Key |
DZBLNYYGAKHAOJ-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](CCCCCC=CC(=O)O)O |
Canonical SMILES |
CC(CCCCCC=CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole](/img/structure/B14422062.png)
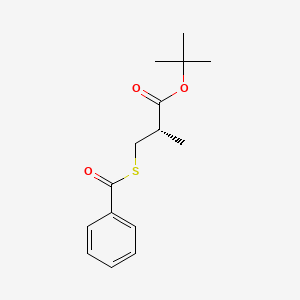
![3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);3-(2-ethylhexoxy)propan-1-amine;hydron](/img/structure/B14422081.png)


![2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14422092.png)
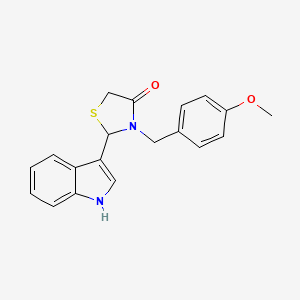
![2-Phenyl-4-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14422097.png)
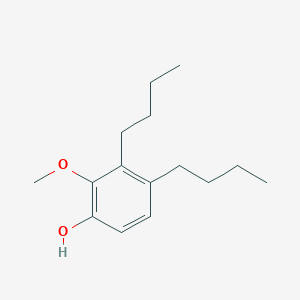
![[4,5-Dibenzoyloxy-6-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] benzoate](/img/structure/B14422111.png)
![2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14422113.png)
![(2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14422118.png)
![1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane](/img/structure/B14422119.png)
